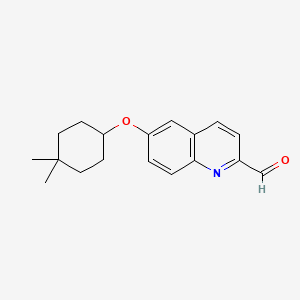
6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-carbaldehyde is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-carbaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the 4,4-Dimethylcyclohexyl Group: This step involves the alkylation of the quinoline core with 4,4-dimethylcyclohexyl bromide in the presence of a base such as potassium carbonate.
Formylation: The final step is the formylation of the quinoline derivative to introduce the aldehyde group. This can be achieved using the Vilsmeier-Haack reaction, where the compound is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and improve efficiency .
化学反应分析
Types of Reactions
6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The quinoline core can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-carboxylic acid.
Reduction: 6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学研究应用
6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its quinoline core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
作用机制
The mechanism of action of 6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets:
Molecular Targets: The quinoline core can interact with DNA, enzymes, and receptors, leading to various biological effects.
Pathways Involved: Potential pathways include inhibition of DNA synthesis, enzyme inhibition, and modulation of signaling pathways
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties and used in various applications, including as an antiseptic and in metal ion detection.
4-Hydroxy-2-quinolones: Display unique biological activities and are valuable in drug research and development.
Uniqueness
6-(4,4-Dimethylcyclohexyl)oxyquinoline-2-carbaldehyde is unique due to the presence of the 4,4-dimethylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for exploring new chemical reactions and biological activities.
属性
分子式 |
C18H21NO2 |
|---|---|
分子量 |
283.4 g/mol |
IUPAC 名称 |
6-(4,4-dimethylcyclohexyl)oxyquinoline-2-carbaldehyde |
InChI |
InChI=1S/C18H21NO2/c1-18(2)9-7-15(8-10-18)21-16-5-6-17-13(11-16)3-4-14(12-20)19-17/h3-6,11-12,15H,7-10H2,1-2H3 |
InChI 键 |
DNYYLQYITXASKA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)OC2=CC3=C(C=C2)N=C(C=C3)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13884989.png)
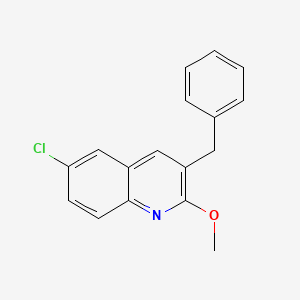
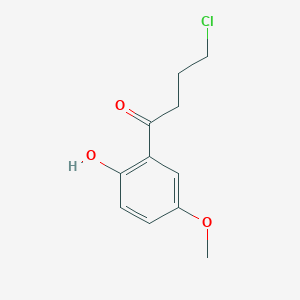
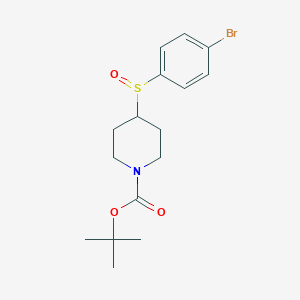
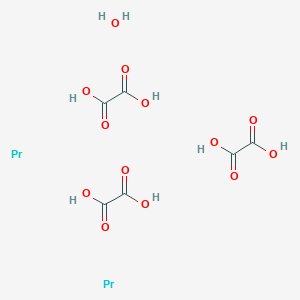

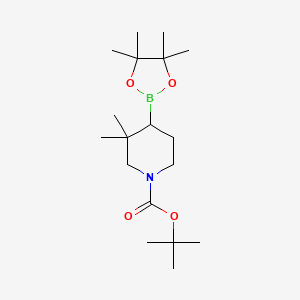

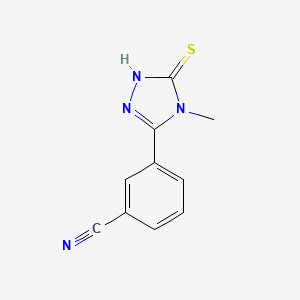
acetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13885051.png)
![Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B13885056.png)
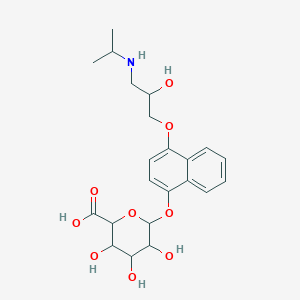
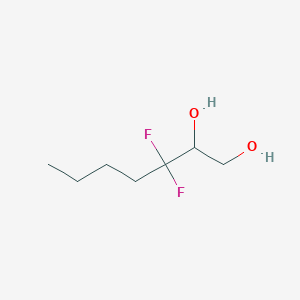
![Methyl 4-[2-(4-acetamidoanilino)-2-oxoethoxy]benzoate](/img/structure/B13885075.png)
